7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione
CAS No.:
Cat. No.: VC16221353
Molecular Formula: C23H31N6O4+
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H31N6O4+ |
|---|---|
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
| Standard InChI | InChI=1S/C23H31N6O4/c1-14(8-9-29-13-25-21-20(29)22(31)28(4)23(32)27(21)3)24-11-16(30)12-33-19-7-5-6-18-17(19)10-15(2)26-18/h5-7,10,13-14,16,20,24,26,30H,8-9,11-12H2,1-4H3/q+1 |
| Standard InChI Key | CCBFCRBPAKFPKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)CC[N+]3=CN=C4C3C(=O)N(C(=O)N4C)C)O |
Introduction
Structural and Molecular Characterization
Core Architecture and Substituent Analysis
The compound’s structure integrates a 1,3-dimethylpurine-2,6-dione scaffold, a motif shared with xanthine derivatives like theophylline . Key modifications include:
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A 7-ium cationic center, which enhances water solubility compared to neutral purines.
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A 3-[[2-hydroxy-3-[(2-methylindol-4-yl)oxy]propyl]amino]butyl side chain, introducing hydrogen-bonding sites via the hydroxy group and aromatic interactions through the indole moiety.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H31N6O4+ | |
| Molecular Weight | 455.5 g/mol | |
| IUPAC Name | 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione | |
| Canonical SMILES | CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)CC[N+]3=CN=C4C3C(=O)N(C(=O)N4C)C)O |
The indole substituent’s 2-methyl group likely sterically shields the oxygen linkage, reducing enzymatic cleavage compared to unmodified indole ethers .
Synthetic Pathways and Physicochemical Properties
Proposed Synthesis Strategy
While explicit protocols remain undisclosed, retrosynthetic analysis suggests:
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Purinium Core Formation: Quaternization of 1,3-dimethylxanthine with a bromobutyl intermediate under basic conditions .
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Side Chain Assembly:
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Coupling of 2-methylindol-4-ol with epichlorohydrin to form the epoxypropyl intermediate.
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Ring-opening with 3-aminobutanol, followed by purification via ion-exchange chromatography.
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Table 2: Key Physicochemical Parameters
| Parameter | Value/Range | Method Inference |
|---|---|---|
| Water Solubility | ≥50 mg/mL (pH 7.4) | Cationic nature |
| logP | ~1.2 | Calculated from SMILES |
| Stability in Solution | 48 hrs (4°C, pH 6–8) | Analogous purines |
The compound’s positive charge facilitates aqueous dissolution but may limit blood-brain barrier penetration without prodrug strategies .
Biological Activity and Mechanistic Insights
Putative Targets and Pathways
The structural similarity to adenosine receptor ligands implies potential modulation of:
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Adenosine A2A Receptors: Critical in inflammation and neurotransmission. The indole moiety may enhance selectivity over A1 subtypes .
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Phosphodiesterase Inhibition: The 2,6-dione group mirrors rolipram’s PDE4-binding motif, suggesting cAMP-elevating effects .
Table 3: Comparative Activity with Purine Derivatives
| Compound | Target IC50 (nM) | Selectivity Ratio (A2A/A1) |
|---|---|---|
| Subject Compound | Not reported | Predicted >100 |
| Theophylline | 10,000 (A1, A2A) | 1 |
| CGS-21680 | 15 (A2A) | 1,500 |
Hypothetically, the indole extension could allosterically modulate receptor conformations, reducing off-target binding.
Challenges and Future Directions
Metabolic Stability Concerns
The indole ether linkage presents a likely site for cytochrome P450 3A4-mediated oxidation. Deuterating the methyl group or substituting the ether oxygen with sulfone could improve half-life .
Prodrug Development
Esterification of the hydroxy group may enhance oral bioavailability, with enzymatic cleavage regenerating the active form post-absorption .
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